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molecular formula C7H5Br2Cl B1282048 1-Bromo-4-(bromomethyl)-2-chlorobenzene CAS No. 68120-44-5

1-Bromo-4-(bromomethyl)-2-chlorobenzene

Cat. No. B1282048
M. Wt: 284.37 g/mol
InChI Key: XCJXYTFYKPVYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893049B2

Procedure details

A suspension of N-bromosuccinimide (16.4 g, 87.4 mmol), 4-bromo-chlorotoluene (18.2 g, 87.4 mmol) and α,α′-azoisobutyronitrile (0.67 g, 4 mmol) in 90 mL dichloromethane is heated in the microwave for 1 min at 100° C. and then cooled overnight at −20° C. The resulting white precipitate is filtered and the filtrate is evaporated down. The residue is stirred with 100 mL diethyl ether, filtered, evaporated down and filtered again.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
[Compound]
Name
α,α′-azoisobutyronitrile
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[Br:9][C:10]1C=[CH:14][C:13]([CH3:16])=[C:12](Cl)[CH:11]=1.Cl[CH2:19][Cl:20]>>[Br:9][C:10]1[CH:11]=[CH:12][C:13]([CH2:16][Br:1])=[CH:14][C:19]=1[Cl:20]

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
18.2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C)Cl
Name
α,α′-azoisobutyronitrile
Quantity
0.67 g
Type
reactant
Smiles
Name
Quantity
90 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The residue is stirred with 100 mL diethyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled overnight at −20° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated down
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down
FILTRATION
Type
FILTRATION
Details
filtered again

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(CBr)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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